

# Unraveling Erabulenol A: A Technical Guide to its Spectroscopic Data and Structure Elucidation

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## Compound of Interest

Compound Name: *Erabulenol A*

Cat. No.: *B15615676*

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Tokyo, Japan - A comprehensive technical guide has been compiled detailing the spectroscopic data and the intricate process of structure elucidation for **Erabulenol A**, a fungal metabolite produced by *Penicillium* sp. FO-5637. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the compound's chemical architecture and the experimental methodologies used to determine it. **Erabulenol A** has garnered interest in the scientific community for its inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport.

## Physicochemical Properties of Erabulenol A

**Erabulenol A** presents as a yellow powder. Its molecular formula was determined to be  $C_{20}H_{20}O_6$  through high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS), which showed a molecular ion peak  $[M+H]^+$  at  $m/z$  357.1337, corresponding to a calculated value of 357.1338. The compound's ultraviolet (UV) spectrum, recorded in methanol, exhibits absorption maxima at 248, 288, and 408 nm. The infrared (IR) spectrum indicates the presence of hydroxyl ( $3350\text{ cm}^{-1}$ ) and carbonyl ( $1630, 1600\text{ cm}^{-1}$ ) functional groups.

## Spectroscopic Data

The structural framework of **Erabulenol A** was meticulously pieced together using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including  $^1\text{H}$  NMR,

$^{13}\text{C}$  NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation). The data, acquired in deuterated chloroform ( $\text{CDCl}_3$ ), are summarized below.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm, mult., J in Hz)
1	162.7	
2	107.9	
3	160.8	
3a	106.3	
4	181.8	
5	108.9	6.25 (s)
5a	158.5	
6	98.6	
7	157.0	
8	105.8	
9	140.1	2.68 (s)
9a	110.1	
10-Me	21.0	
11-OMe	61.5	
2'	95.1	
3'	45.1	4.85 (q, 6.8)
4'	25.9	
5'	86.9	
2'-Me	20.8	
5'-Me $\alpha$	27.2	
5'-Me $\beta$	22.1	2.15 (m)
		1.25 (m), 1.65 (m)
		1.55 (d, 6.8)
		1.48 (s)
		1.15 (s)

## Structure Elucidation

The planar structure of **Erabulenol A** was established through detailed analysis of its 2D NMR spectra. The  $^1\text{H}$ - $^1\text{H}$  COSY spectrum revealed key correlations, outlining the proton connectivity within the molecule.

The intricate assembly of the molecular fragments was achieved by analyzing the long-range heteronuclear correlations in the HMBC spectrum. These correlations provided unambiguous evidence for the connectivity between quaternary carbons and neighboring protons, ultimately leading to the complete structural assignment of **Erabulenol A**. The absolute stereochemistry at the C-2' position was determined as S by comparison of its optical rotation with related compounds.

## Experimental Protocols

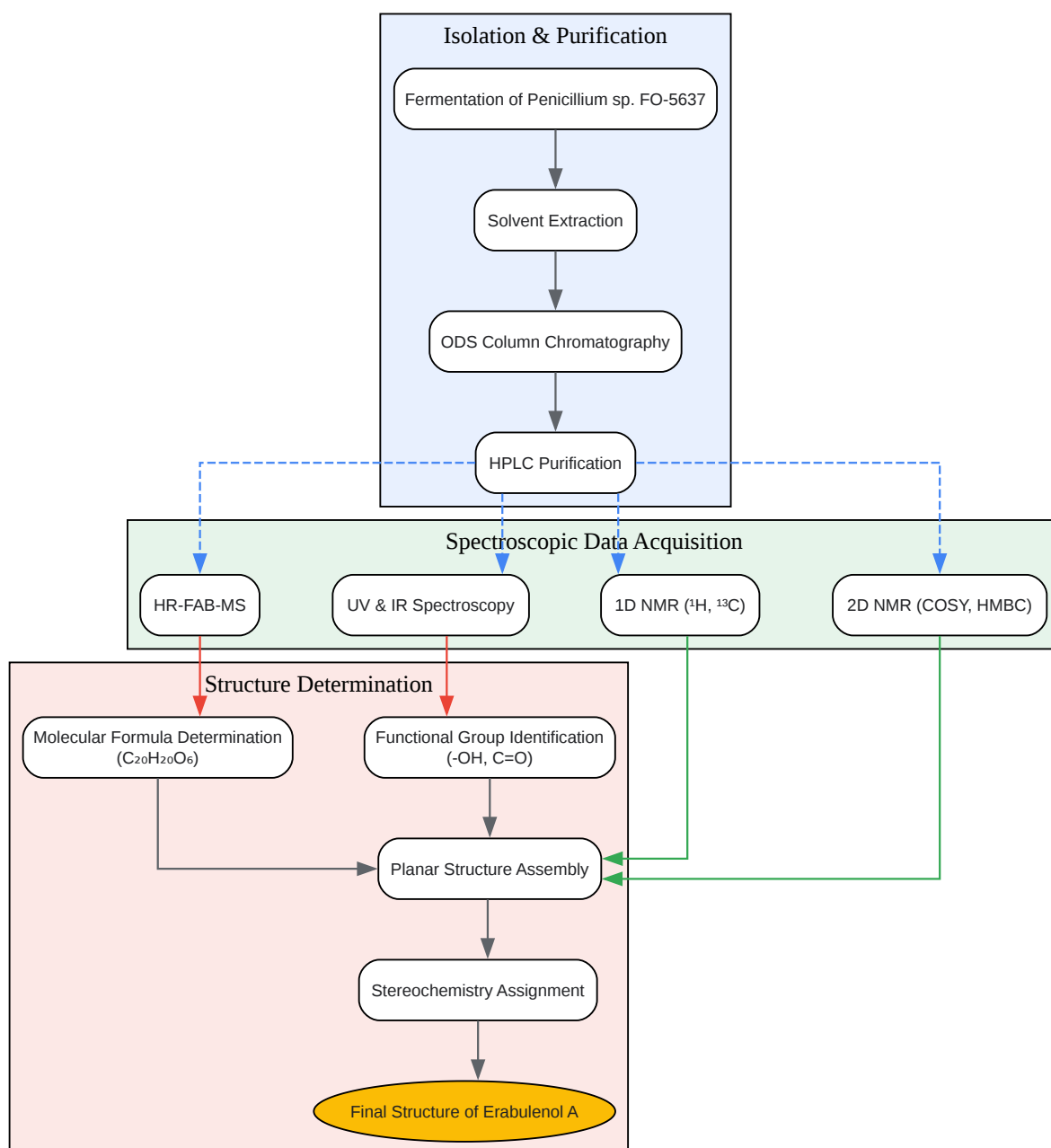
**Isolation of Erabulenol A:** *Penicillium* sp. FO-5637 was cultured in a suitable broth medium. The fermentation broth was harvested and subjected to solvent extraction using ethyl acetate. The crude extract was then fractionated by ODS (octadecylsilane) column chromatography. Final purification to yield **Erabulenol A** was achieved through high-performance liquid chromatography (HPLC).

**Spectroscopic Analysis:**

- **UV Spectroscopy:** The UV spectrum was recorded on a spectrophotometer using methanol as the solvent.
- **IR Spectroscopy:** The IR spectrum was obtained using a potassium bromide (KBr) pellet on an FT-IR spectrometer.
- **Mass Spectrometry:** High-resolution mass spectra were acquired on a FAB mass spectrometer.
- **NMR Spectroscopy:** All NMR spectra ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMBC) were recorded on a high-field NMR spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Logical Workflow for Structure Elucidation

The process of determining the structure of **Erabulenol A** followed a logical and systematic workflow, beginning with the initial isolation and culminating in the final structural confirmation.

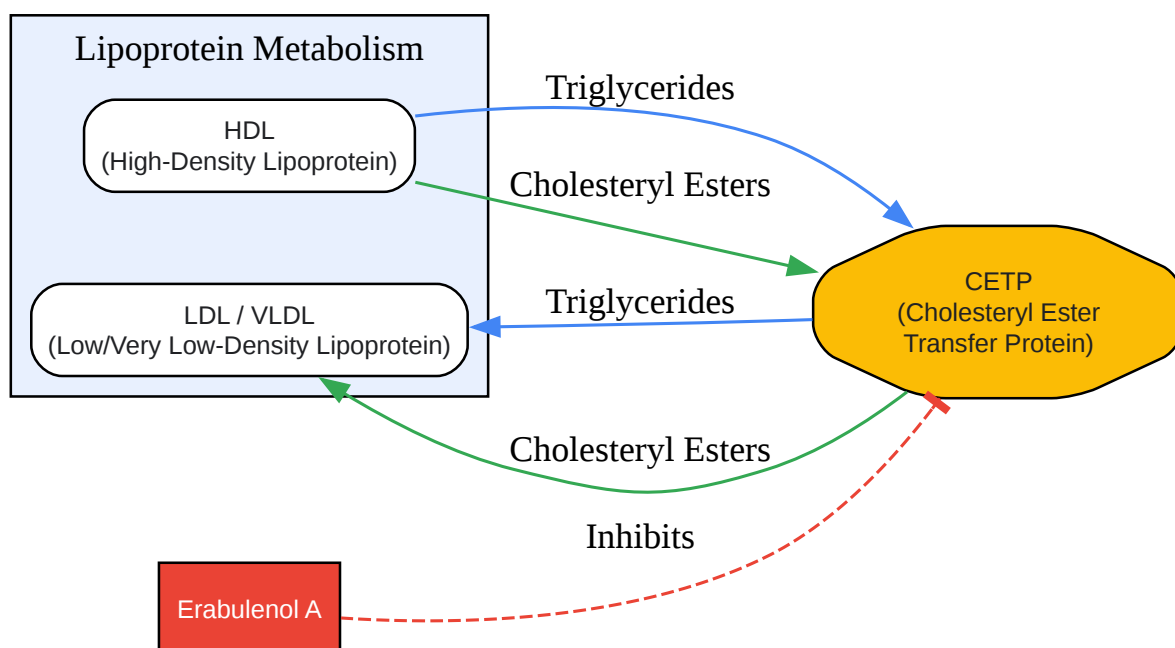


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Caption: Workflow for the structure elucidation of **Erabulenol A**.

## Inhibition of Cholesteryl Ester Transfer Protein (CETP)

**Erabulenol A** has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. This process is a central part of reverse cholesterol transport, a pathway that moves excess cholesterol from peripheral tissues back to the liver for excretion. By inhibiting CETP, compounds like **Erabulenol A** can increase HDL cholesterol levels, a therapeutic strategy that has been explored for the prevention of atherosclerosis.

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Caption: Inhibition of CETP by **Erabulenol A** in reverse cholesterol transport.

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